molecular formula C16H7Cl2F3N4 B2757665 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338773-18-5

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Katalognummer B2757665
CAS-Nummer: 338773-18-5
Molekulargewicht: 383.16
InChI-Schlüssel: FUILHHRFFGNVHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline core, with a 2,4-dichlorophenyl group attached at one position and a trifluoromethyl-substituted triazolo group at another position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens (chlorine and fluorine) might increase its density and boiling point compared to other organic compounds .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research on isomeric quinolines related to triazoloquinoxaline compounds has highlighted the importance of specific structural motifs, including cage-type dimers and π-π interactions, which contribute to the stability and properties of these compounds. These interactions are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (de Souza et al., 2015).

Therapeutic Potential

  • Antidepressant and Adenosine Receptor Antagonism: A novel class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has shown potent activity as adenosine receptor antagonists and exhibits promising therapeutic potential as rapid-onset antidepressants (Sarges et al., 1990).
  • Antimicrobial Agents: Some derivatives have been synthesized and evaluated for their antimicrobial and antifungal activity, demonstrating potent antibacterial effects compared to standard treatments (Badran et al., 2003).

Novel Synthetic Methodologies and Applications

  • A study on the combination of benzotriazole and quinoxaline units in acceptor monomers for electrochemical polymerization revealed polymers with promising optoelectronic properties, including p- and n-type doping capabilities and broad absorption spectra, making them suitable for various optoelectronic applications (Ozdemir et al., 2012).

Anticancer Activity

  • AMPA Receptor Antagonists: Compounds designed as AMPA receptor antagonists based on the triazoloquinoxaline structure have shown significant selectivity and activity, suggesting their potential in therapeutic interventions (Catarzi et al., 2004).
  • Novel benzothiazole-based triazoloquinoxalines have been synthesized and characterized for their antioxidant activity, with some compounds showing potential for further pharmacological exploration due to their significant activity (Gadhave & Kuchekar, 2019).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use or biological activity. For example, some quinoxaline derivatives have been studied for their antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Zukünftige Richtungen

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Eigenschaften

IUPAC Name

1-(2,4-dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2F3N4/c17-8-5-6-9(10(18)7-8)14-23-24-15-13(16(19,20)21)22-11-3-1-2-4-12(11)25(14)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUILHHRFFGNVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.